2-Benzo[1,3]dioxol-5-yl-propionaldehyde
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Overview
Description
2-Benzo[1,3]dioxol-5-yl-propionaldehyde, also known as 3-(1,3-benzodioxol-5-yl)propionaldehyde, is an organic compound with the molecular formula C10H10O3. It is characterized by a benzodioxole ring attached to a propionaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde can be achieved through several methods. One common approach involves the condensation of 3,4-methylenedioxybenzaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions has been explored to enhance yield and selectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature.
Major Products Formed:
Oxidation: 2-Benzo[1,3]dioxol-5-yl-propionic acid.
Reduction: 2-Benzo[1,3]dioxol-5-yl-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a building block for the development of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound may also inhibit the growth of microorganisms by disrupting their cellular processes .
Comparison with Similar Compounds
3,4-Methylenedioxybenzaldehyde: Shares the benzodioxole ring but lacks the propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-acetic acid: Similar structure with an acetic acid group instead of a propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-methanol: Contains a methanol group instead of a propionaldehyde group
Uniqueness: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde is unique due to the presence of both the benzodioxole ring and the propionaldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-5,7H,6H2,1H3 |
InChI Key |
BDZRBKJYISTLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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